Product packaging for 1-Isoquinolinamine, 7-methoxy-(Cat. No.:CAS No. 42398-75-4)

1-Isoquinolinamine, 7-methoxy-

Cat. No.: B8802304
CAS No.: 42398-75-4
M. Wt: 174.20 g/mol
InChI Key: DFGBZXMIKBTZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isoquinolinamine, 7-methoxy- is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Isoquinolinamine, 7-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isoquinolinamine, 7-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B8802304 1-Isoquinolinamine, 7-methoxy- CAS No. 42398-75-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42398-75-4

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

7-methoxyisoquinolin-1-amine

InChI

InChI=1S/C10H10N2O/c1-13-8-3-2-7-4-5-12-10(11)9(7)6-8/h2-6H,1H3,(H2,11,12)

InChI Key

DFGBZXMIKBTZGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CN=C2N

Origin of Product

United States

Significance of the Isoquinoline Core in Heterocyclic Chemistry

The isoquinoline (B145761) nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. smolecule.comnetascientific.com This structural motif is not merely a synthetic curiosity but a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. netascientific.combeilstein-journals.orgnih.gov Isoquinoline and its derivatives are prevalent in nature, forming the structural basis for a vast number of alkaloids, such as morphine and berberine, which exhibit potent physiological effects. nih.gov

The importance of the isoquinoline core stems from its unique electronic and structural properties. The nitrogen atom in the ring system can act as a hydrogen bond acceptor, while the aromatic rings provide a platform for various intermolecular interactions, including π-π stacking and hydrophobic interactions. scribd.com This versatility allows isoquinoline-based molecules to interact with a wide array of biological targets, including enzymes and receptors. smolecule.com

Synthetic chemists have developed numerous methods to construct the isoquinoline core, such as the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions, allowing for the creation of a diverse library of substituted isoquinolines for further study. beilstein-journals.org The ability to functionalize the isoquinoline ring at various positions enables the fine-tuning of a molecule's pharmacological and physicochemical properties. beilstein-journals.orgnih.gov

Role of Isoquinolinamine Derivatives in Chemical Biology

The introduction of an amine group to the isoquinoline (B145761) core, creating isoquinolinamine derivatives, has proven to be a particularly fruitful strategy in chemical biology and drug discovery. These compounds have been investigated for a wide range of biological activities.

Notably, isoquinolinamine derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. mdpi.comresearchgate.net For instance, certain substituted isoquinolinamines have been identified as inhibitors of Rho-associated protein kinases (ROCK), which are implicated in cardiovascular diseases and central nervous system disorders. researchgate.net The amino group often plays a critical role in binding to the active site of these enzymes.

Furthermore, the isoquinolinamine scaffold is a key feature in a variety of compounds with demonstrated antiproliferative activity against cancer cells. researchgate.netnih.gov Studies have shown that derivatives can induce apoptosis (programmed cell death) and arrest the cell cycle in various cancer cell lines, including leukemia and prostate cancer. mdpi.comresearchgate.netnih.gov For example, a study on a series of isoquinolinamine and isoindoloquinazolinone compounds identified the isoquinolinamine structure as a key contributor to anti-leukemic potential. nih.gov The specific substitutions on the isoquinoline ring system are critical in determining the potency and selectivity of these anticancer effects. researchgate.net

Beyond cancer, isoquinolinamine derivatives have been explored for other therapeutic applications, including as antimalarial and antifungal agents. mdpi.com They are also used as tracers in positron emission tomography (PET) imaging, highlighting their versatility in biomedical research. mdpi.com

Overview of Research Trajectories for Substituted Isoquinolinamines

Classical and Modern Approaches for 1-Isoquinolinamine, 7-methoxy- Synthesis

The construction of the 1-amino-7-methoxyisoquinoline core can be achieved through several strategic bond-forming reactions, primarily involving the formation of the heterocyclic ring system.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are a cornerstone in the synthesis of isoquinoline derivatives. These methods typically involve the formation of a key carbon-carbon or carbon-nitrogen bond to construct the heterocyclic ring from a suitably functionalized acyclic precursor.

One of the most classical and widely utilized methods for the synthesis of isoquinoline frameworks is the Bischler-Napieralski reaction . wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction facilitates the cyclization of β-arylethylamides through an intramolecular electrophilic aromatic substitution. wikipedia.org The process is typically carried out under acidic conditions using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comorganic-chemistry.org For the synthesis of 7-methoxy substituted isoquinolines, a starting material like N-[2-(4-methoxyphenyl)ethyl]acetamide would be employed. The electron-donating nature of the methoxy group on the phenyl ring facilitates the electrophilic attack at the ortho position, leading to the formation of a 3,4-dihydroisoquinoline (B110456) intermediate. nrochemistry.com Subsequent oxidation of this intermediate yields the aromatic isoquinoline ring. It is important to note that the reaction conditions can influence the outcome, with different dehydrating agents and temperatures potentially leading to varying yields and side products. wikipedia.org For instance, the use of P₂O₅ in refluxing POCl₃ is often effective for substrates that lack strong electron-donating groups. wikipedia.org

Another venerable method is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization under acidic conditions to form a tetrahydroisoquinoline. nrochemistry.comucl.ac.uk To synthesize a 1-amino-7-methoxyisoquinoline derivative via this route, a precursor such as 3-methoxyphenethylamine (B363911) would be reacted with a suitable carbonyl compound. The resulting tetrahydroisoquinoline can then be oxidized to the fully aromatic isoquinoline. The Pictet-Spengler reaction is particularly significant in the biosynthesis of isoquinoline alkaloids and has been adapted for a wide range of synthetic applications. ucl.ac.uk

Modern variations of intramolecular cyclization often employ transition metal catalysis to achieve higher efficiency and milder reaction conditions. For example, silver-catalyzed intramolecular cyclization of 2-(2-ethynylphenyl)imidazo[1,2-a]pyridines has been reported for the synthesis of fused isoquinolinium salts. nih.govrsc.org While not a direct synthesis of 1-amino-7-methoxyisoquinoline, this methodology highlights the potential of metal-catalyzed cyclizations of alkyne-containing precursors to generate complex isoquinoline systems. nih.govrsc.org

Ring-Closing Reactions Involving Nitriles and Ethenyl Moieties

The strategic use of nitrile and ethenyl (vinyl) groups as reactive handles for ring-closing reactions provides an alternative avenue to the isoquinoline core. These methods often offer a high degree of flexibility in substrate scope and functional group tolerance.

One approach involves the cyclization of ortho-alkynylaryl nitriles. While specific examples for 1-amino-7-methoxyisoquinoline are not prevalent in the provided search results, the general strategy of using a nitrile group as a precursor to the 1-amino group is a well-established transformation in heterocyclic chemistry. The cyclization could potentially be promoted by various catalysts, leading to the formation of the isoquinoline ring.

Another related strategy involves the intramolecular cyclization of substrates containing both a nitrile and an ethenyl moiety. These reactions can proceed through various mechanisms, including radical or transition-metal-catalyzed pathways. The versatility of these precursors allows for the introduction of a wide range of substituents on the isoquinoline ring.

Oxidative Cyclization of Tetrahydroisoquinolines and Dihydroisoquinolines

The final step in many isoquinoline syntheses, including the Bischler-Napieralski and Pictet-Spengler reactions, is the aromatization of a partially saturated precursor, such as a tetrahydroisoquinoline or a dihydroisoquinoline. wikipedia.org This oxidative dehydrogenation is a critical transformation to achieve the fully aromatic isoquinoline core.

Various oxidizing agents can be employed for this purpose. For instance, palladium on carbon (Pd/C) is a common and effective catalyst for dehydrogenation reactions, often carried out at elevated temperatures in a suitable solvent. Other reagents, such as manganese dioxide (MnO₂) or potassium permanganate (B83412) (KMnO₄), can also be used.

A notable example of an oxidative intramolecular cyclization involves the use of a hypervalent iodine reagent to dehydrogenate a 1-(2-azidoethyl)-6-methoxyisoquinolin-7-ol derivative. mdpi.com This reaction proceeds at the ortho-position of the phenol, demonstrating a powerful method for constructing polycyclic isoquinoline systems. mdpi.com

Functional Group Interconversions for Methoxy Introduction and Amino Modification

The synthesis of 1-Isoquinolinamine, 7-methoxy- often requires strategic introduction and modification of the key functional groups.

The methoxy group at the 7-position is typically incorporated into the starting materials, such as in 3-methoxyphenethylamine for a Pictet-Spengler approach or a 4-methoxyphenyl-substituted precursor for a Bischler-Napieralski reaction. wikipedia.orgnrochemistry.com Alternatively, a hydroxyl group at the 7-position can be methylated at a later stage of the synthesis using a suitable methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

The 1-amino group can be introduced in several ways. In some strategies, it is carried through the synthesis from a nitrile precursor. For example, the reaction of methyl ο-cyanomethylbenzoate with aqueous amines can yield 3-aminoisoquinoline derivatives, highlighting the potential of nitrile groups as amino precursors. researchgate.net Another common method is the direct amination of a 1-halo-isoquinoline. For instance, 1-aminoisoquinoline (B73089) can be synthesized from 1-chloroisoquinoline (B32320) in good yields. researchgate.net A similar approach could be applied to a 1-chloro-7-methoxyisoquinoline. The reaction of 1,4-dichloroisoquinoline (B101551) with a phenoxy group followed by amination demonstrates a multi-step approach to introduce the amino group. researchgate.net Furthermore, the modification of an existing amino group, for example through acylation or alkylation, can be used to generate a diverse range of derivatives.

Stereoselective and Asymmetric Synthesis of Isoquinolinamine Scaffolds

While the parent 1-Isoquinolinamine, 7-methoxy- is achiral, the synthesis of chiral isoquinolinamine derivatives is of great importance, particularly in drug discovery. The Pictet-Spengler reaction, for instance, can generate a new chiral center. ucl.ac.uk The use of chiral auxiliaries or catalysts can control the stereochemical outcome of this reaction, leading to the enantioselective synthesis of tetrahydroisoquinolines, which can then be carried forward to chiral isoquinoline derivatives.

Norcoclaurine synthase (NCS) is an enzyme that performs a highly stereoselective Pictet-Spengler reaction in the biosynthesis of benzylisoquinoline alkaloids. ucl.ac.uk This highlights the potential of biocatalysis in the asymmetric synthesis of isoquinoline scaffolds. Research is ongoing to develop and apply enzymes like NCS for the in vitro synthesis of a variety of chiral isoquinoline-based molecules. ucl.ac.uk

Green Chemistry Principles and Sustainable Synthesis of Isoquinolinamines

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including isoquinolines, to minimize environmental impact and improve efficiency.

One area of focus is the use of more environmentally benign solvents. For example, the Bischler-Napieralski reaction has been successfully carried out in a room temperature ionic liquid, 1-butyl-3-methylimidazoliumhexafluorophosphate ([bmim]PF₆), offering a greener alternative to traditional volatile organic solvents. researchgate.net

Catalysis is another key aspect of green chemistry. The development of highly efficient and recyclable catalysts can significantly reduce waste and energy consumption. Transition-metal-catalyzed reactions, as mentioned earlier, often proceed under milder conditions and with higher atom economy compared to classical stoichiometric reactions. nih.gov Furthermore, the use of biocatalysts, such as enzymes, offers the potential for highly selective and environmentally friendly synthetic routes. ucl.ac.uk

The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a more sustainable process by reducing the need for purification of intermediates and minimizing solvent usage.

Electrophilic Aromatic Substitution on the Isoquinoline Ring System

The reactivity of the isoquinoline nucleus towards electrophilic aromatic substitution (EAS) is complex, influenced by the deactivating effect of the protonated pyridine (B92270) nitrogen under acidic conditions and the directing effects of existing substituents. uoanbar.edu.iqshahucollegelatur.org.in For 1-Isoquinolinamine, 7-methoxy-, the benzene portion of the ring system is highly activated towards electrophiles due to the presence of two strong electron-donating groups: the amino group at C-1 and the methoxy group at C-7.

Substituents on a benzene ring can profoundly influence reactivity; for instance, a methoxy substituent can increase the rate of electrophilic substitution significantly compared to an unsubstituted ring. msu.edu Both the amino and methoxy groups are ortho-, para-directing. chegg.com In this specific isoquinoline, the C-1 amino group strongly activates the C-2 and C-4 positions (within the pyridine ring) and the C-8a peri position. The C-7 methoxy group activates the C-6 and C-8 positions. The cumulative effect of these groups, overriding the deactivating nature of the pyridine ring, directs electrophilic attack almost exclusively to the benzenoid ring.

The primary sites for electrophilic substitution are the C-5 and C-8 positions, which are ortho and para to the activating C-7 methoxy group, respectively. The C-6 position is also activated. The directing influence of the C-1 amino group is transmitted through the bicyclic system, but the most pronounced effect is on the benzenoid ring. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur preferentially at these positions. shahucollegelatur.org.inmsu.edumasterorganicchemistry.com The precise regiochemical outcome would depend on the specific electrophile and reaction conditions, with steric hindrance potentially influencing the ratio of C-5 to C-8 substituted products.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Type Reagents Expected Major Product(s)
Nitration HNO₃/H₂SO₄ 5-Nitro-1-isoquinolinamine, 7-methoxy-
Bromination Br₂/FeBr₃ 5-Bromo-1-isoquinolinamine, 7-methoxy-

Nucleophilic Reactions at the C-1 Amino Position and Other Sites

The primary amino group at the C-1 position is a key nucleophilic center in the molecule. It can readily undergo a variety of common transformations for aromatic amines, providing a straightforward route to a diverse range of analogs. These reactions include N-acylation, N-alkylation, and reductive amination. vulcanchem.com

Furthermore, the C-1 amino group can be converted into a diazonium salt using nitrous acid. This intermediate is highly valuable as it can be displaced by a wide array of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, or hydroxyl groups at the C-1 position.

While the pyridine ring in isoquinoline itself can be reactive towards nucleophiles, the strong electron-donating character of the C-1 amino group significantly deactivates the ring, particularly at the C-1 and C-3 positions, making direct nucleophilic aromatic substitution on the ring by an external nucleophile less favorable. uoanbar.edu.iq The reactivity is thus dominated by the functional groups already present.

Table 2: Representative Nucleophilic Reactions at the C-1 Amino Group

Reaction Type Reagents Product Type
N-Acylation Acetyl Chloride, Base N-(7-methoxyisoquinolin-1-yl)acetamide
N-Alkylation Methyl Iodide, Base N-methyl-7-methoxyisoquinolin-1-amine
Diazotization NaNO₂, HCl 7-methoxyisoquinolin-1-yl diazonium chloride

Transition Metal-Catalyzed Cross-Coupling Reactions for Substitution Pattern Diversification

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of aromatic scaffolds. nih.goveie.grustc.edu.cn For 1-Isoquinolinamine, 7-methoxy-, these reactions can be employed in several ways.

First, the amino group itself can act as a nucleophile in Buchwald-Hartwig amination reactions, coupling with aryl halides to form N-aryl derivatives. nih.govarkat-usa.org This method provides access to a wide range of substituted diarylamines. Studies on isoquinolin-3-amine (B165114) have shown successful Buchwald-Hartwig coupling with various substituted bromobenzene (B47551) derivatives using palladium catalysts with ligands like JohnPhos or Xantphos. arkat-usa.org

To functionalize the isoquinoline core, a leaving group such as a halogen or triflate must first be installed. This can be achieved via electrophilic halogenation at the C-5 or C-8 position as described in section 3.1. The resulting halo-isoquinolinamine is an excellent substrate for a variety of cross-coupling reactions. vulcanchem.comsmolecule.com

Suzuki-Miyaura Coupling: Reaction of a bromo-substituted derivative with an organoboron reagent (e.g., arylboronic acids) in the presence of a palladium catalyst and a base can introduce new aryl or alkyl groups. smolecule.com

Heck Reaction: Coupling with alkenes can be used to install vinyl groups. ustc.edu.cn

Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper, yields alkynyl-substituted isoquinolines. eie.gr

These reactions are highly modular and allow for the systematic exploration of structure-activity relationships by introducing a wide array of substituents onto the isoquinoline framework. nih.gov

Modifications at the 7-Methoxy Position and its Influence on Reactivity

The methoxy group at the C-7 position is another key site for modification. The most common and synthetically useful transformation is O-demethylation to unmask the corresponding phenol, 7-hydroxy-1-isoquinolinamine. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or protic acids such as HBr. thieme-connect.de

The conversion of the methoxy ether to a hydroxyl group significantly alters the molecule's chemical properties and reactivity. The phenolic hydroxyl group:

Is a strong activating group for electrophilic aromatic substitution, further enhancing the reactivity of the C-6 and C-8 positions.

Provides a new handle for derivatization through reactions such as O-alkylation, O-acylation, and etherification (e.g., Williamson ether synthesis).

Can participate in hydrogen bonding, which may influence molecular conformation and biological interactions.

For example, the synthesis of the natural alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline demonstrates the importance of selectively manipulating hydroxyl and methoxy groups on the isoquinoline scaffold. beilstein-journals.org The ability to selectively deprotect the 7-methoxy group provides a critical pathway for synthesizing analogs with diverse functionalities at this position.

Synthesis of Substituted 1-Isoquinolinamine, 7-methoxy- Analogs

The synthesis of substituted analogs of 1-Isoquinolinamine, 7-methoxy- leverages the reactivity patterns described in the preceding sections. A multitude of derivatives can be generated through strategic, multi-step synthetic sequences. For instance, the synthesis of conformationally constrained analogs of biologically active peptides has involved the use of tetrahydro-7-methoxyisoquinoline carboxylic acid, highlighting the importance of this substituted scaffold in medicinal chemistry. acs.orgacs.org

Synthetic strategies often involve a combination of reactions:

Core Functionalization: Initial electrophilic substitution (e.g., bromination at C-5) to install a handle for cross-coupling.

Cross-Coupling: A Suzuki or other palladium-catalyzed reaction to introduce diverse aryl, heteroaryl, or alkyl groups at the newly functionalized position. mdpi.com

Amine Modification: N-acylation or N-alkylation of the C-1 amino group to introduce further diversity.

Methoxy Group Modification: O-demethylation followed by O-alkylation to create a library of ether analogs.

Various synthetic routes have been developed for constructing the core 1-aminoisoquinoline ring system itself, including gold-mediated domino reactions of 2-alkynylbenzamides researchgate.net and nickel-catalyzed cyclizations researchgate.net, which can be adapted to produce a range of starting materials for further derivatization. The combination of these methods provides a robust platform for generating a wide variety of structurally diverse analogs based on the 1-Isoquinolinamine, 7-methoxy- scaffold for various research applications. nih.govoup.com

Table 3: Mentioned Chemical Compounds

Compound Name
1-Isoquinolinamine, 7-methoxy-
5-Nitro-1-isoquinolinamine, 7-methoxy-
5-Bromo-1-isoquinolinamine, 7-methoxy-
5-Acetyl-1-isoquinolinamine, 7-methoxy-
N-(7-methoxyisoquinolin-1-yl)acetamide
N-methyl-7-methoxyisoquinolin-1-amine
7-methoxyisoquinolin-1-yl diazonium chloride
1-Chloro-7-methoxyisoquinoline
7-hydroxy-1-isoquinolinamine
7-hydroxy-6-methoxy-1-methylisoquinoline
JohnPhos
Xantphos
Boron tribromide
2-alkynylbenzamides
Bromobenzene
Isoquinolin-3-amine

Investigations into Biological Mechanisms in Vitro and Cellular Studies

Anti-proliferative Effects in Cell Lines

The anti-proliferative potential of the isoquinolinamine scaffold has been investigated in various cancer cell lines. Studies on the novel isoquinolinamine FX-9, a related compound, have demonstrated significant inhibitory effects on cell viability in both human (PC-3, LNCaP) and canine (CT1258, 0846) prostate cancer (PCa) cell lines. nih.govnih.gov The effects were observed to be dose- and time-dependent, with low micromolar concentrations causing a significant reduction in cell viability after 48 and 72 hours of incubation. nih.gov For instance, at a concentration of 10 µM, the viability of LNCaP and 0846 cells was reduced to 27.4% and 37%, respectively. nih.gov This cytotoxic activity was found to be more pronounced in malignant cells compared to non-malignant fibroblasts and chondrocytes, suggesting a degree of selectivity for cancer cells. nih.govresearchgate.net

A key mechanism underlying the anti-proliferative effects of the isoquinolinamine class is the induction of apoptosis, or programmed cell death. Exposure of prostate cancer cells to the isoquinolinamine FX-9 led to distinct morphological changes characteristic of apoptosis, including the formation of apoptotic bodies. nih.govresearchgate.net Quantitative analysis confirmed a significant, time-dependent increase in the apoptotic cell population upon treatment. In three different prostate cancer cell lines treated with 5 µM FX-9, the non-vital (apoptotic and necrotic) cell population reached between 66.7% and 87% after 72 hours. nih.gov This induction of apoptosis is a critical indicator of the compound's potential as an anti-cancer agent, as it involves the activation of a controlled, intrinsic cell death program.

In addition to inducing apoptosis, isoquinolinamine derivatives have been shown to modulate the cell cycle, a fundamental process that governs cell proliferation. Analysis of prostate cancer cells treated with the isoquinolinamine FX-9 revealed a significant disruption in normal cell cycle progression. nih.govresearchgate.net Specifically, flow cytometry analysis showed that the compound caused a notable decrease in the proportion of cells in the G0/G1 and S phases, with a corresponding and significant accumulation of cells in the G2/M phase. nih.gov This G2/M arrest suggests that the compound interferes with the mitotic phase of the cell cycle. researchgate.net The effect was observed in both human PC-3 and canine 0846 prostate cancer cell lines, indicating a conserved mechanism across species. nih.gov This anti-mitotic action is believed to be a primary contributor to the compound's anti-proliferative effects. nih.govresearchgate.net

Table 1: Effect of Isoquinolinamine FX-9 on Cell Cycle Distribution in Prostate Cancer Cell Lines
Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
PC-3 (Human)Control51.69.039.4
5 µM FX-9 (12h)42.28.849.0
0846 (Canine)Control52.88.438.8
5 µM FX-9 (12h)41.88.449.8

Enzyme Inhibition Profiling

The isoquinoline (B145761) core structure is a well-established pharmacophore for the inhibition of Rho-associated protein kinases (ROCK1 and ROCK2). nih.govmdpi.com These kinases are key regulators of the actin cytoskeleton and are involved in cellular functions like contraction, motility, and proliferation. mdpi.com Several isoquinoline derivatives, most notably Fasudil, are recognized as potent ROCK inhibitors. nih.govresearchgate.net Research into a wide range of newly synthesized isoquinoline derivatives has confirmed that this structural class consistently demonstrates ROCK inhibitory activity. nih.gov These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the enzyme. The potency of these inhibitors can be significant, with some derivatives like dimethylfasudil exhibiting a Ki (inhibition constant) in the low nanomolar range. researchgate.net The development of isoquinoline-based ROCK inhibitors continues to be an active area of research for various therapeutic applications. nih.govnih.gov

Table 2: Inhibition Potency of Selected Isoquinoline-Based ROCK Inhibitors
CompoundTargetInhibition Value (nM)Value Type
FasudilROCK2330IC50
HydroxyfasudilROCK170Ki
DimethylfasudilROCK1.6Ki
RipasudilROCK151IC50
RipasudilROCK219IC50
DC24ROCK2124IC50

While direct inhibition of Nitric Oxide Synthase (NOS) by 1-Isoquinolinamine, 7-methoxy- is not extensively documented, the broader class of nitrogen-containing heterocyclic compounds includes potent NOS inhibitors. The glutamate-nitric oxide-cyclic GMP pathway is a significant target in various physiological processes, and its modulation by enzyme inhibitors is a subject of intense study. For example, indazole derivatives such as 7-nitroindazole (B13768) (7-NI) are known to be relatively selective inhibitors of neuronal nitric oxide synthase (nNOS). The ability of small heterocyclic molecules to inhibit NOS isoforms suggests that this enzymatic activity is a potential area of investigation for other related structures, including isoquinoline derivatives, to fully characterize their biological activity profile.

Modulation of Intracellular Signaling Pathways (e.g., PI3K/AKT, MAPK, JAK/STAT)

The anti-proliferative and pro-apoptotic effects of bioactive compounds are often mediated through their interaction with key intracellular signaling pathways that govern cell survival, growth, and death. While research specifically detailing the effects of 1-Isoquinolinamine, 7-methoxy- on these pathways is emerging, studies on related isoquinoline alkaloids provide strong evidence that this class of compounds can modulate the PI3K/AKT, MAPK, and JAK/STAT signaling cascades.

The PI3K/AKT pathway is a critical pro-survival pathway that is often dysregulated in cancer. Several studies have shown that isoquinoline alkaloids, such as berberine, can exert their anti-cancer and neuroprotective effects by inhibiting this pathway. nih.govnih.govacs.org This inhibition leads to downstream effects that suppress cell survival and promote apoptosis. Network pharmacology analyses have also predicted that the therapeutic effects of isoquinoline alkaloids in liver cancer may be mediated through the regulation of the PI3K/Akt pathway. fao.org

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and inflammation. Isoquinoline derivatives have been shown to modulate this pathway, with some compounds inhibiting the phosphorylation of key MAPK members like ERK1/2, JNK, and p38. nih.gov This inhibition can suppress inflammatory responses and cell migration. nih.gov Interestingly, some isoquinoline-1,5-diamine (B13873569) derivatives have been found to paradoxically increase MAPK activity, highlighting the complex and structure-dependent interaction of this chemical class with the pathway. google.com The ability of various isoquinoline alkaloids to regulate MAPK signaling is a recurring theme in studies of their anti-inflammatory and anti-cancer properties. researchgate.net

The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors and is integral to immunity and cell proliferation. wikipedia.org Dysregulation of this pathway is implicated in inflammatory diseases and cancers. nih.govacs.org Notably, patents have been filed for pyridine- and isoquinoline-derivatives specifically as JAK kinase inhibitors, indicating that the isoquinoline scaffold is recognized as a viable starting point for targeting this pathway. google.com The activation of STAT3, a key component of the pathway, can be essential for the transforming activity of certain growth factor receptors, and its modulation by isoquinoline-based compounds represents a plausible mechanism for their anti-proliferative effects. drugbank.com

Structure-Activity Relationship (SAR) Studies of Substituted Isoquinolinamines

Detailed research specifically investigating the structure-activity relationships of 1-Isoquinolinamine, 7-methoxy- is not extensively available in the public domain. Scientific exploration in this area has more broadly encompassed the larger family of substituted isoquinolines and their analogs. These studies aim to understand how chemical modifications to the isoquinoline scaffold influence their biological activity.

General findings from research on related isoquinoline derivatives indicate that the nature and position of substituents on the aromatic ring system significantly impact their pharmacological effects. For instance, in various studies on different isoquinoline series, the introduction of methoxy (B1213986) groups, such as the one at the 7-position in the subject compound, has been shown to modulate activity, although specific data for the 1-amino substituted variant is scarce.

The amino group at the 1-position is a critical feature that defines the chemical properties and potential biological interactions of 1-Isoquinolinamine, 7-methoxy-. The basicity of this amino group and its potential to form hydrogen bonds are key determinants of its binding affinity to biological targets. SAR studies on analogous compounds often explore how modifications to this amino group, or substitutions at other positions on the isoquinoline ring, alter efficacy and selectivity.

Without specific studies on 1-Isoquinolinamine, 7-methoxy-, any discussion on its SAR remains speculative and would be an extrapolation from broader classes of isoquinoline compounds.

Anti-infective Research (e.g., Anti-malarial Potential of Analogs)

Direct research into the anti-infective or anti-malarial properties of 1-Isoquinolinamine, 7-methoxy- is not well-documented in publicly accessible scientific literature. However, the broader class of isoquinoline alkaloids and their synthetic derivatives has been a subject of interest in the search for new anti-infective agents.

The quinoline (B57606) and isoquinoline scaffolds are present in a number of compounds with known anti-malarial activity. For example, the quinoline core is central to the structure of well-known anti-malarial drugs. Research into isoquinoline analogs has been pursued with the aim of discovering new compounds with efficacy against drug-resistant strains of parasites. These investigations often involve screening libraries of related compounds to identify lead structures for further development.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For 1-Isoquinolinamine, 7-methoxy-, these calculations can provide insights into its molecular orbitals, charge distribution, and reactivity indices. The fundamental principle is that the biological activity of a molecule is determined by its chemical structure. fiveable.me

The electronic properties of a molecule can be linked to its ability to donate or accept electrons, which is crucial for its interaction with biological targets. nih.gov The presence of the electron-donating amino (-NH2) and methoxy (B1213986) (-OCH3) groups on the isoquinoline (B145761) scaffold is expected to significantly influence its electronic properties. Quantum chemical calculations can precisely quantify these effects.

Key calculated properties include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions with biological macromolecules.

Atomic Charges: Calculation of partial charges on each atom provides a quantitative measure of the charge distribution, helping to identify potential sites for electrostatic interactions.

Table 1: Illustrative Quantum Chemical Descriptors for 1-Isoquinolinamine, 7-methoxy- (Hypothetical Data)

DescriptorHypothetical ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating capacity
LUMO Energy-1.2 eVIndicates electron-accepting capacity
HOMO-LUMO Gap4.6 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DIndicates overall polarity of the molecule
Electron Affinity1.1 eVEnergy released upon gaining an electron
Ionization Potential6.0 eVEnergy required to remove an electron

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is instrumental in identifying potential biological targets for a compound and understanding the molecular basis of its activity. For 1-Isoquinolinamine, 7-methoxy-, docking studies can be performed against a panel of known protein targets to predict its potential pharmacological effects.

The process involves:

Preparation of the Ligand and Receptor: The 3D structure of 1-Isoquinolinamine, 7-methoxy- is generated and optimized. A protein target's 3D structure is obtained from a repository like the Protein Data Bank.

Docking Simulation: A docking algorithm samples a large number of possible conformations of the ligand within the binding site of the receptor.

Scoring and Analysis: The different poses are scored based on their predicted binding affinity. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions. nih.gov

For instance, isoquinoline derivatives have been investigated as inhibitors of various enzymes, and docking studies have been crucial in understanding their mechanism of action. nih.govsemanticscholar.org Docking simulations of 1-Isoquinolinamine, 7-methoxy- against a kinase, for example, could reveal key interactions with amino acid residues in the active site.

Table 2: Hypothetical Molecular Docking Results of 1-Isoquinolinamine, 7-methoxy- against a Kinase Target

ParameterResultDetails
Binding Affinity -8.5 kcal/molIndicates a strong predicted binding interaction.
Hydrogen Bonds Amine group with Asp145; Methoxy group with Lys72These interactions are crucial for anchoring the ligand in the binding pocket.
Hydrophobic Interactions Isoquinoline ring with Leu25, Val33, Ala52These interactions contribute to the overall binding stability.
Pi-Stacking Isoquinoline ring with Phe144This interaction is common for aromatic systems and adds to binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.org QSAR models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. nih.gov

To develop a QSAR model for isoquinolinamine derivatives, a dataset of compounds with known biological activities (e.g., inhibitory concentrations against a specific enzyme) is required. Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. fiveable.me Such a model could then be used to predict the biological efficacy of 1-Isoquinolinamine, 7-methoxy-. Several QSAR studies have been performed on isoquinoline derivatives for various biological activities, demonstrating the utility of this approach. japsonline.comnih.govnih.gov

Table 3: Examples of Descriptors for a QSAR Model of Isoquinolinamine Derivatives

Descriptor TypeExample DescriptorInformation Encoded
Constitutional Molecular WeightSize of the molecule
Topological Zagreb IndexBranching of the molecular skeleton
Geometric Molecular Surface Area3D size and shape of the molecule
Electronic LogPLipophilicity of the molecule
Quantum Chemical HOMO EnergyElectron-donating ability

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry can be employed to investigate the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. researchgate.net This is particularly useful for understanding the synthesis of complex molecules like 1-Isoquinolinamine, 7-methoxy-. Various synthetic routes to the isoquinoline scaffold have been developed, including the Bischler-Napieralski and Pictet-Spengler reactions. wikipedia.org

By modeling the potential reaction pathways for the synthesis of 1-Isoquinolinamine, 7-methoxy-, computational methods can help to:

Identify the most favorable reaction pathway: By comparing the activation energies of different possible routes.

Understand the role of catalysts: By modeling the interaction of the catalyst with the reactants and intermediates.

Predict the regioselectivity and stereoselectivity of a reaction.

For example, a computational study could investigate the final amination step in the synthesis of 1-Isoquinolinamine, 7-methoxy-, determining whether the reaction proceeds through a direct nucleophilic substitution or an addition-elimination mechanism.

Table 4: Hypothetical Computational Analysis of a Synthetic Step for 1-Isoquinolinamine, 7-methoxy-

Reaction PathwayCalculated Activation Energy (kcal/mol)Predicted Outcome
SNAr Mechanism 25.3Plausible under specific conditions
Addition-Elimination 18.7More likely pathway due to lower energy barrier
Metal-Catalyzed Amination 15.2Most favorable route if a suitable catalyst is used

Conformational Analysis and Molecular Dynamics Simulations of Isoquinolinamine Derivatives

The 3D conformation of a molecule is crucial for its biological activity, as it determines how well it can fit into the binding site of a receptor. Conformational analysis involves identifying the stable low-energy conformations of a molecule. For flexible molecules, multiple conformations may exist in equilibrium.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. rsc.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This can provide insights into:

Conformational flexibility: How the molecule's shape changes over time.

Interaction with solvent: How the molecule behaves in an aqueous environment.

Binding stability: The stability of a ligand-receptor complex over time.

For 1-Isoquinolinamine, 7-methoxy- and its derivatives, conformational analysis can identify the preferred spatial arrangement of the amino and methoxy groups. MD simulations can then be used to study the stability of its complex with a potential protein target, providing a more realistic picture of the binding event than static docking. semanticscholar.orgresearchgate.net

Table 5: Illustrative Data from a Conformational Analysis and MD Simulation of 1-Isoquinolinamine, 7-methoxy-

ParameterFindingImplication
Number of Low-Energy Conformers 3The molecule has some conformational flexibility.
Dihedral Angle (C8-C7-O-CH3) -175°, -60°, 60°Describes the orientation of the methoxy group relative to the ring.
Root Mean Square Deviation (RMSD) in MD 1.5 ÅIndicates the stability of the ligand's position in the binding site over time.
Root Mean Square Fluctuation (RMSF) of atoms Higher for the amino groupSuggests the amino group is more flexible and can form transient interactions.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 1-Isoquinolinamine, 7-methoxy- molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Isoquinolinamine, 7-methoxy- exhibits characteristic signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the amine protons. For a related compound, N-(7-Methoxyisoquinolin-3-yl)-4-methylbenzenesulfonamide, the ¹H NMR spectrum in DMSO-d₆ showed a singlet for the methoxy protons at 3.85 ppm. nih.gov Aromatic protons typically appear in the downfield region, with their chemical shifts and coupling patterns revealing their positions on the isoquinoline (B145761) ring. For instance, in a similar isoquinoline derivative, the aromatic protons were observed at δ 7.34 (dd, J = 9.1 Hz, 2.5 Hz), 7.37 (d, J = 2.5 Hz), and 7.80 (d, J = 9.1 Hz). nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon of the methoxy group typically resonates around 55-57 ppm. nih.govsemanticscholar.org The aromatic carbons and the carbons of the isoquinoline core appear in the range of approximately 104 to 157 ppm. nih.gov For example, in a related sulfonamide derivative, the carbon signals were assigned as follows: δ 55.4 (OCH₃), and aromatic carbons at 104.9, 106.8, 124.1, 126.7, 127.7, 129.5, 132.7, 145.1, 149.9, and 157.0. nih.gov

Below is a table summarizing typical predicted NMR data for 1-Isoquinolinamine, 7-methoxy-.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
NH₂~5.0-6.0 (broad singlet)-
H-3~6.8-7.0~105-110
H-4~7.8-8.0~140-145
H-5~7.4-7.6~125-130
H-6~7.0-7.2~115-120
H-8~7.2-7.4~120-125
OCH₃~3.9-4.0 (singlet)~55-57
C-1-~155-160
C-3~6.8-7.0~105-110
C-4~7.8-8.0~140-145
C-4a-~130-135
C-5~7.4-7.6~125-130
C-6~7.0-7.2~115-120
C-7-~158-162
C-8~7.2-7.4~120-125
C-8a-~135-140

Note: The data in this table are predicted and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Purity

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For 1-Isoquinolinamine, 7-methoxy-, with a molecular formula of C₁₀H₁₀N₂O, the expected exact mass can be calculated. HRMS analysis of related isoquinoline structures has been successfully used to confirm their calculated molecular formulas. For example, the HRMS (ESI) for C₁₉H₁₈NO₄ [M+H]⁺ was calculated as 324.1236 and found to be 324.1233. rsc.org Similarly, for N-(7-Methoxyisoquinolin-3-yl)-4-methylbenzenesulfonamide (C₁₇H₁₇N₂O₃S), the calculated m/z for [M+H]⁺ was 329.0960, with the found value being 329.0954. nih.gov This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, thereby confirming the identity and purity of the synthesized compound.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is used to characterize its chromophoric system. nih.govnih.gov The isoquinoline ring system, along with the amino and methoxy substituents, constitutes the chromophore of 1-Isoquinolinamine, 7-methoxy-. The electronic absorption spectrum is expected to show distinct absorption bands in the UV region. For comparison, two tetrahydroisoquinoline alkaloids, (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline and (S)-7-hydroxymethyl-2-3-dimethoxy-7,8,9,10-tetrahydroisoquinoline chloride, displayed UV maxima at 235 and 278 nm. mdpi.com The position and intensity of these bands are influenced by the solvent polarity. mdpi.com The electronic transitions are typically π → π* and n → π* transitions associated with the aromatic system and the heteroatoms.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and a detailed view of the crystal packing and intermolecular interactions, such as hydrogen bonding. While the specific crystal structure of 1-Isoquinolinamine, 7-methoxy- is not widely reported, studies on similar isoquinoline derivatives have been conducted. For instance, the crystal structure of (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline was determined to elucidate its absolute configuration. mdpi.com Such an analysis for 1-Isoquinolinamine, 7-methoxy- would reveal the planarity of the isoquinoline ring system and the orientation of the methoxy and amino substituents.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 1-Isoquinolinamine, 7-methoxy- is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. libretexts.org The C-H stretching vibrations of the aromatic and methoxy groups are expected around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the isoquinoline ring will be observed in the 1500-1650 cm⁻¹ region. The C-O stretching of the methoxy group usually gives a strong band in the 1000-1300 cm⁻¹ range. For a related compound, N-(7-Methoxyisoquinolin-3-yl)-4-methylbenzenesulfonamide, IR absorptions were observed at 3064, 2870, 1601, 1577, and 1517 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum, providing a characteristic fingerprint for the isoquinoline core.

Functional Group Characteristic IR Absorption (cm⁻¹)
N-H Stretch (Amine)3300-3500
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Methoxy)2850-2960
C=N/C=C Stretch (Aromatic)1500-1650
C-O Stretch (Methoxy)1000-1300

Exploration of Advanced Applications and Future Research Directions

Development as Molecular Probes for Biological Systems

The inherent fluorescence of the isoquinoline (B145761) scaffold, which can be finely tuned by substituents, makes 1-Isoquinolinamine, 7-methoxy- an attractive candidate for the development of molecular probes. The amino and methoxy (B1213986) groups can enhance quantum yields and modulate the absorption and emission wavelengths, which is critical for biological imaging.

Research into related aminoisoquinoline structures has demonstrated their potential as fluorescent sensors. For instance, certain aminoisoquinolines have been investigated as colorimetric sensors for detecting heavy metal ions like mercury (Hg²⁺). nih.gov The development of host-guest systems, where substituted isoquinoline derivatives are doped into a matrix like benzophenone, has led to materials with ultralong room-temperature phosphorescence (RTP) suitable for in-vivo bioimaging. researchgate.net This approach allows for time-resolved imaging, which can reduce background interference from autofluorescence in biological samples. researchgate.net Furthermore, the general class of 1-aminoisoquinolines has been explored for creating probes to study specific biological targets, such as Rho kinase. researchgate.net The methoxy group, in particular, is a common feature in successful brain-penetrant fluorescent probes for amyloid-β plaques, suggesting a potential application area for 1-Isoquinolinamine, 7-methoxy- in neuroscience research. tocris.com

Probe TypeTarget/ApplicationPrincipleRelated Compound(s)Reference(s)
Phosphorescent Probe In-vivo BioimagingHost-guest doped system exhibiting room-temperature phosphorescence (RTP)Substituted 1-aminoisoquinolines researchgate.net
Kinase Probe Rho Kinase FunctionMolecular binding and signal generation6-substituted isoquinolin-1-amine researchgate.net
Colorimetric Sensor Mercury (Hg²⁺) DetectionAnalyte-induced change in color/fluorescenceAminoisoquinolines nih.gov
PET Tracer BioimagingRadioactive labeling for Positron Emission TomographyMethoxy-substituted imidazopyridine amine mdpi.com
Amyloid Plaque Probe Alzheimer's Disease ResearchBinding to and fluorescently labeling amyloid-β plaquesMethoxy-X04 tocris.com

Potential as Ligands in Coordination Chemistry and Catalysis

The 1-isoquinolinamine framework possesses two key coordination sites: the heterocyclic nitrogen atom at position 2 and the exocyclic amino group at position 1. This arrangement allows the molecule to act as a bidentate chelating ligand, forming stable complexes with a variety of transition metals. This coordination potential opens avenues for its use in both catalysis and medicinal chemistry.

A significant application is the development of photoactivatable carbon monoxide-releasing molecules (photoCORMs). Iron(II) complexes based on 1-aminoisoquinoline (B73089) have been synthesized that can release CO upon irradiation with light. nih.govacs.org These photoCORMs are being explored for controlled CO delivery in therapeutic contexts.

In the realm of catalysis, nitrogen heterocycles are pivotal as directing groups and ligands. shu.ac.uk 1-Aminoisoquinolines have been used as substrates in copper-catalyzed reactions, demonstrating their ability to coordinate with metal centers to facilitate bond formation. beilstein-journals.org The development of highly active palladium catalysts for amination reactions relies on ligands that are often sterically hindered and electron-rich, characteristics that can be engineered into derivatives of 1-isoquinolinamine. acs.org The scaffold's ability to coordinate to metals like cobalt and rhodium is central to modern C-H functionalization methodologies, where it can act as a directing group to guide catalytic transformations to specific sites on a molecule. shu.ac.uk

Application AreaMetalRole of IsoquinolinamineExample SystemReference(s)
PhotoCORMs Iron (Fe)Bidentate LigandIron(II) complexes for light-induced CO release nih.govacs.org
Cross-Coupling Copper (Cu)Reactant/LigandCu(II)-catalyzed C-N bond formation beilstein-journals.org
C-H Functionalization Cobalt (Co), Rhodium (Rh)Directing Group[Cp*Co(CO)I₂] catalyzed reactions shu.ac.uk
Amination Catalysis Palladium (Pd)Ligand ScaffoldPotential backbone for chelating phosphine (B1218219) ligands acs.org

Integration into Functional Materials Science (e.g., Organic Electronics, Sensors)

The π-conjugated system of 1-Isoquinolinamine, 7-methoxy- makes it a promising building block for functional organic materials. The electron-donating nature of the amino and methoxy substituents can be used to tune the material's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, a critical factor in designing organic electronics. Heterocyclic compounds are foundational to materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.gov

A key application that has been demonstrated for the broader aminoisoquinoline class is in the field of chemical sensors. nih.gov The nitrogen atoms can act as binding sites for analytes, particularly metal ions, leading to a detectable change in the molecule's photophysical properties, such as a color change (colorimetric sensor) or a change in fluorescence intensity or wavelength (fluorescent sensor). nih.gov The structural features of 1-Isoquinolinamine, 7-methoxy- suggest its potential for creating novel materials for sensing and electronic applications. evitachem.comacs.org

Supramolecular Assembly and Nanostructure Design

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, well-ordered assemblies from smaller molecular components. 1-Isoquinolinamine, 7-methoxy- is well-suited for this purpose. It possesses a hydrogen bond donor (-NH₂) and hydrogen bond acceptors (the ring nitrogen and methoxy oxygen), along with a planar aromatic surface conducive to π-π stacking.

These features can be exploited to design novel nanostructures. For instance, 5-aminoisoquinoline (B16527) has been successfully used as a surface-capping agent to create functionalized and fluorescent silver nanoparticles (AgNPs). frontiersin.org In this role, the amine group attaches to the nanoparticle surface, stabilizing it and imparting the photophysical properties of the isoquinoline moiety to the nanostructure. frontiersin.org Another advanced application involves creating host-guest materials where isoquinoline derivatives are embedded within a crystalline host, leading to unique photophysical phenomena like room-temperature phosphorescence for advanced imaging applications. researchgate.net

Assembly TypePrincipleApplicationRelated Compound(s)Reference(s)
Functionalized Nanoparticles Surface capping via amine groupFluorescent silver nanoparticles5-Aminoisoquinoline frontiersin.org
Host-Guest System Doping into a crystalline matrixRoom-temperature phosphorescence materials for bioimagingSubstituted 1-aminoisoquinolines researchgate.net

Scaffold for Novel Chemical Methodologies Development

In synthetic chemistry, the 1-isoquinolinamine skeleton serves as a versatile and highly functionalized scaffold for building molecular complexity. biomolther.orgnih.gov Its multiple reactive sites—the nucleophilic amino group, the electron-rich aromatic ring amenable to electrophilic substitution, and the basic ring nitrogen—allow for diverse chemical transformations.

Researchers have used aminoisoquinoline derivatives as valuable intermediates for creating libraries of structurally diverse and highly substituted isoquinolines. nih.govharvard.edu These compounds serve as platforms for discovering molecules with novel biological activities. The scaffold is also employed in the development of new synthetic methods. For example, it can be a starting material for domino reactions that rapidly construct other complex heterocyclic systems, such as 5H-imidazo[2,1-a]isoindoles. researchgate.net The inherent reactivity and functionality of 1-Isoquinolinamine, 7-methoxy- make it a valuable tool for synthetic chemists seeking to develop novel, efficient, and atom-economical reactions.

Q & A

Q. How can researchers address variability in biological assay outcomes for this compound?

  • Answer :
  • Standardize cell lines : Use authenticated models (e.g., HepG2 for liver metabolism studies) .
  • Internal replicates : Perform triplicate measurements and report standard deviations .
  • Blinded analysis : Minimize bias in activity scoring .

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